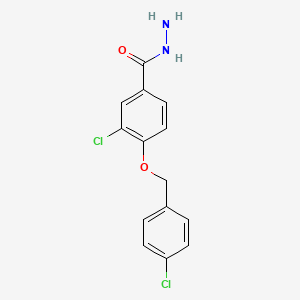

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide

Description

Properties

Molecular Formula |

C14H12Cl2N2O2 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

3-chloro-4-[(4-chlorophenyl)methoxy]benzohydrazide |

InChI |

InChI=1S/C14H12Cl2N2O2/c15-11-4-1-9(2-5-11)8-20-13-6-3-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |

InChI Key |

RPQLFQKYOAPWMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)NN)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Ether Formation: Synthesis of 3-Chloro-4-((4-chlorobenzyl)oxy)benzaldehyde

- Reaction : The key intermediate 3-chloro-4-((4-chlorobenzyl)oxy)benzaldehyde is synthesized by nucleophilic substitution of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide or chloride.

- Conditions : Potassium carbonate is used as a base catalyst in acetonitrile solvent.

- Technique : Microwave-assisted heating at 150 °C for 10 minutes significantly enhances reaction rate and yield.

- Yield : Approximately 76% isolated yield after purification by silica gel chromatography.

- Workup : The reaction mixture is quenched with water, extracted with ethyl acetate, washed with brine, dried, and concentrated.

| Parameter | Details |

|---|---|

| Starting materials | 3-chloro-4-hydroxybenzaldehyde, 4-chlorobenzyl bromide |

| Catalyst/base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | 150 °C (microwave) |

| Reaction time | 10 minutes |

| Yield | 76% |

| Purification | Silica gel chromatography |

Conversion to Benzohydrazide

- Reaction : The aldehyde or ester intermediate (e.g., methyl 3-chloro-4-(4-chlorobenzyl)oxybenzoate) is treated with hydrazine hydrate to form the corresponding benzohydrazide.

- Conditions : Typically reflux in ethanol or another suitable solvent for several hours.

- Yield : Good to excellent yields reported.

- Notes : This step is crucial for introducing the hydrazide functional group, which is a key precursor for further derivatization.

Advanced Functionalization via Cyclocondensation (Related Derivatives)

- In related synthetic routes (e.g., for azetidinone derivatives), the benzohydrazide intermediate undergoes condensation with chloroacetyl chloride in the presence of triethylamine catalyst and DMF solvent.

- Ultrasound-assisted green chemistry protocols have been employed to improve reaction efficiency and yields (78–88%).

- This method highlights the utility of ultrasound irradiation to accelerate cyclization reactions under mild conditions.

| Parameter | Details |

|---|---|

| Intermediate | Benzohydrazide derivative |

| Reagent | Chloroacetyl chloride |

| Catalyst | Triethylamine |

| Solvent | Dimethylformamide (DMF) |

| Technique | Ultrasound-assisted reflux |

| Yield | 78–88% |

Source: Ultrasound-assisted synthesis study

Analytical Confirmation and Characterization

- The synthesized compounds, including 3-chloro-4-((4-chlorobenzyl)oxy)benzohydrazide and its derivatives, are characterized by:

- Infrared spectroscopy (IR) to confirm functional groups.

- Nuclear Magnetic Resonance (1H-NMR, 13C-NMR) for structural elucidation.

- Mass spectrometry and elemental analysis for molecular weight and purity confirmation.

- These analytical techniques ensure the structural integrity and purity of the synthesized hydrazide.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ether formation | 3-chloro-4-hydroxybenzaldehyde + 4-chlorobenzyl bromide | K2CO3, acetonitrile, microwave, 150 °C, 10 min | 76 | Microwave-assisted, rapid synthesis |

| 2 | Hydrazinolysis | Methyl ester intermediate | Hydrazine hydrate, reflux in ethanol | Good | Converts ester to benzohydrazide |

| 3 | Cyclocondensation (derivatives) | Benzohydrazide intermediate | Chloroacetyl chloride, triethylamine, DMF, ultrasound | 78–88 | Ultrasound-assisted green chemistry |

Research Findings and Optimization Notes

- The use of microwave irradiation in the ether formation step drastically reduces reaction time compared to conventional heating.

- Potassium carbonate is an effective base catalyst for etherification, promoting high yields.

- Ultrasound-assisted cyclocondensation reactions provide eco-friendly, rapid, and high-yielding routes to functionalized derivatives.

- Solvent choice is critical; DMF is preferred for cyclocondensation due to its polarity and ability to dissolve reagents effectively.

- Triethylamine is essential as a catalyst in cyclocondensation; absence leads to no product formation.

- Purification by silica gel chromatography is standard to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that it can interact with DNA, inhibiting cell proliferation and inducing apoptosis in cancer cells. The chromene moiety of the compound is believed to intercalate into DNA, disrupting its function, while the benzohydrazide part may inhibit specific enzymes involved in cell growth.

Antimicrobial Properties

Studies have shown that 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated in vitro against bacteria and fungi, demonstrating potential as a therapeutic agent in treating infectious diseases.

Biological Studies

Mechanistic Insights

The compound's mechanism of action involves interactions with molecular targets such as enzymes and nucleic acids. Its ability to disrupt biological pathways makes it a valuable tool for studying cellular processes and disease mechanisms .

In Vitro Evaluations

Research has included extensive in vitro evaluations assessing the cytotoxicity of the compound against various cancer cell lines, including HeLa cells. Results have indicated promising cytotoxic effects with IC50 values suggesting significant activity against these cell lines .

Material Science

Development of New Materials

The unique structure of this compound positions it as a candidate for the development of new materials with specific electronic or optical properties. Its potential applications extend to creating advanced materials for sensors and electronic devices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2018) | Anticancer Activity | Demonstrated that the compound inhibits proliferation in cancer cell lines with an IC50 < 10 µM. |

| Study B (2020) | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study C (2021) | Material Science Applications | Explored the use of the compound in creating photonic materials with enhanced light absorption properties. |

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Chlorine Substitution : The presence of chloro groups (e.g., 3-Cl, 4-Cl-benzyloxy) correlates with enhanced bioactivity. For instance, the 4-chloro analog in showed superior anti-leishmanial activity (IC50: 21.5 µM) compared to the 4-methoxy derivative (IC50: 24.2 µM), suggesting electronegative groups improve target binding .

Bulkier Substituents : Compounds with indole or chromenyl moieties () exhibit higher steric bulk, which may enhance selectivity for specific enzyme pockets. The CB2 agonist in leverages an indolylidene group for receptor interaction .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Chloro and nitro groups enhance electrophilicity, improving interactions with nucleophilic residues in target proteins.

- Hydrogen-Bonding Capacity : Hydrazide moieties and aromatic substituents (e.g., methoxy) facilitate hydrogen bonding with enzymes or receptors .

- Steric Effects : Bulky groups like indole or benzodioxole () may limit membrane permeability but improve target specificity.

Biological Activity

The compound 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide (hereafter referred to as CCB ) belongs to a class of hydrazides known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of CCB, supported by research findings and case studies.

Synthesis of CCB

CCB can be synthesized through various methods, often involving the reaction of benzohydrazide derivatives with chlorinated phenolic compounds. The synthesis typically employs catalysts and solvents that enhance yield and purity. For instance, ultrasound-assisted techniques have shown promise in improving reaction efficiency and product yield while adhering to green chemistry principles .

Biological Activity Overview

CCB exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets. The following sections detail its anti-tubercular, anti-cancer, antibacterial, and antifungal properties.

Anti-Tubercular Activity

Research has demonstrated that CCB derivatives possess significant anti-tubercular activity against Mycobacterium tuberculosis. In a study evaluating several synthesized derivatives, compounds related to CCB exhibited IC50 values below 1 µg/mL, indicating potent anti-mycobacterial effects. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .

Table 1: Anti-Tubercular Activity of CCB Derivatives

Anti-Cancer Activity

In vitro studies have shown that CCB and its derivatives also exhibit promising anti-cancer activity. For example, one study reported that certain hydrazide derivatives demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa cells, with IC50 values in the low micromolar range . The structural modifications in the hydrazide framework appear to enhance their ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a comparative study, CCB was assessed against standard chemotherapeutic agents. It was found that certain derivatives had comparable or superior cytotoxicity profiles compared to established drugs like doxorubicin .

Antibacterial Activity

CCB has also been evaluated for its antibacterial properties. Studies indicate that it exhibits effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Table 2: Antibacterial Activity of CCB Derivatives

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Streptomycin | 20 | Positive Control |

Antifungal Activity

The antifungal potential of CCB has been documented in several studies. It has shown efficacy against fungi such as Candida albicans and Aspergillus niger, with mechanisms likely involving disruption of fungal cell membrane integrity .

Table 3: Antifungal Activity of CCB Derivatives

Q & A

Basic: What are the standard synthetic methodologies for preparing 3-Chloro-4-((4-chlorobenzyl)oxy)benzohydrazide, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via condensation reactions. For example, a reflux-based protocol involves reacting 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol under anhydrous potassium carbonate catalysis (6 hours, 50 mL solvent) . Another method employs a 1:1 methanol/chloroform mixture with acetic acid as a catalyst, refluxed for 5 hours, yielding hydrazide derivatives with >90% efficiency . Key optimization parameters include:

- Catalyst selection : K₂CO₃ for nucleophilic substitution vs. acetic acid for Schiff base formation.

- Solvent polarity : Ethanol favors slower crystallization, while methanol/chloroform mixtures enhance solubility of intermediates.

- Reaction monitoring : Color change or TLC analysis ensures completion before quenching.

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

- X-ray crystallography : Resolve molecular geometry and confirm hydrazide linkage conformation. SHELX programs are widely used for refinement, particularly for small-molecule structures .

- Mass spectrometry (MS) : Electron impact ionization (EI-MS) identifies fragmentation patterns (e.g., O–CH₂ bond cleavage in biphenyl analogs, m/z 398 base peak) .

- NMR spectroscopy : ¹H/¹³C NMR distinguishes between benzyloxy protons (δ 4.8–5.2 ppm) and hydrazide NH signals (δ 9.5–10.5 ppm).

Advanced: How can researchers address discrepancies in reported antibacterial activity data for structurally related benzohydrazides?

Answer:

Variations in bioactivity (e.g., gram-negative vs. gram-positive efficacy) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) enhance membrane penetration. For example, 4-(2-chlorophenyldiazenyl) derivatives show 100% inhibition against E. coli .

- Experimental design : Standardize MIC assays using ATCC strains and control for solvent cytotoxicity (e.g., DMSO ≤1% v/v).

- Data interpretation : Compare relative inhibition percentages against reference drugs (e.g., ciprofloxacin) to contextualize potency .

Advanced: What computational strategies are used to predict non-linear optical (NLO) properties of benzohydrazide derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate hyperpolarizability (β) and dipole moments using Gaussian09 or ORCA. For (E)-N'-benzylidene analogs, β values correlate with π-conjugation length and electron donor-acceptor groups .

- Molecular electrostatic potential (MESP) maps : Identify charge distribution trends, such as electron-rich hydrazide regions, to guide synthetic modifications for enhanced NLO response .

Advanced: How do researchers resolve crystallographic challenges (e.g., twinning or disorder) during structural refinement?

Answer:

- SHELXL refinement : Use twin-law matrices (e.g., -h, -k, l) for twinned data and PART instructions to model disordered atoms .

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts. For example, SHELXPRO interfaces with CCP4 for macromolecular compatibility .

- Validation tools : Check R1/wR2 residuals (<5% for high-quality structures) and Platon ADDSYM to detect missed symmetry .

Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for hydrazide-based antimicrobial agents?

Answer:

- Fragment-based design : Synthesize analogs with halogen substitutions (e.g., 3d in ) and compare logP values to assess hydrophobicity-driven activity.

- Molecular docking : AutoDock Vina or Glide predicts binding to bacterial targets (e.g., dihydrofolate reductase). Validate with MIC trends against Proteus vulgaris .

- Metabolic stability assays : Incubate compounds with liver microsomes to identify hydrolytically labile groups (e.g., ester vs. hydrazide stability) .

Basic: How are intermediates and by-products characterized during multi-step syntheses of benzohydrazides?

Answer:

- Chromatographic separation : HPLC with C18 columns (MeCN/H₂O gradients) isolates intermediates like 4-((4-chlorobenzyl)oxy)benzaldehyde.

- Spectroscopic tracking : IR spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) formation .

- Mass balance analysis : Monitor yields at each step (e.g., 91% for compound 4 in ) to identify bottlenecks.

Advanced: What strategies mitigate environmental risks during large-scale synthesis of chlorinated benzohydrazides?

Answer:

- Waste management : Segregate halogenated by-products (e.g., 3-bromo-4-chlorobenzoic acid) for licensed disposal to prevent ecosystem contamination .

- Solvent recovery : Distill ethanol/methanol mixtures for reuse, reducing hazardous waste volume.

- Catalyst recycling : Filter and regenerate K₂CO₃ via calcination (500°C, 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.